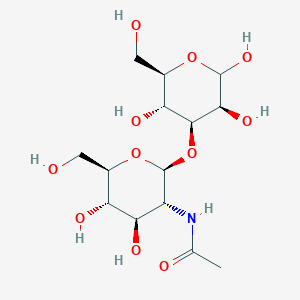

beta-D-GlcpNAc-(1->3)-D-Manp

Overview

Description

Synthesis Analysis

The synthesis of related glycosidic linkages, such as the beta-D-GlcpNAc-(1->2) and other similar structures, has been reported, demonstrating the ability to create complex oligosaccharides. For instance, Ogawa et al. (1995) reported the synthesis of a reactive acceptor analog for N-acetylglucosaminyltransferase-V, showcasing the chemical synthesis of complex trisaccharides that mimic natural glycosylation patterns (Ogawa et al., 1995).

Molecular Structure Analysis

NMR and molecular modeling studies provide insights into the conformational preferences and structural characteristics of glycosidic linkages. Lycknert et al. (2004) conducted NMR and molecular modeling studies to investigate the interaction between wheat germ agglutinin and a specific disaccharide epitope, offering valuable information on the molecular structure and conformational dynamics of such glycosidic linkages (Lycknert et al., 2004).

Chemical Reactions and Properties

The reactivity and functional capabilities of specific glycosidic linkages underpin their role in enzymatic processes and biological recognition. Studies on the enzymatic activity of glycosyltransferases, such as N-acetylglucosaminyltransferase, reveal the critical role of these linkages in the biosynthesis of glycoconjugates and their recognition properties (Kanie et al., 1994).

Scientific Research Applications

Synthesis and Enzymatic Activity : β-D-GlcpNAc-(1→2)-5a-carba-α-D-Manp-(1→6)-β-D-Glcp-O(CH2)7CH3, a carbocyclic analog of β-D-GlcpNAc-(1→3)-D-Manp, demonstrates full activity as an acceptor for N-acetylglucosaminyltransferase-V. This finding is significant for understanding the synthesis and activity of similar structures (Ogawa et al., 1995).

Molecular Modeling and Interaction Studies : The β-D-GlcpNAc-(1→6)-α-D-Manp disaccharide, related to β-D-GlcpNAc-(1→3)-D-Manp, is a constituent of cell-surface glycoconjugates and a malignancy marker. Its conformational preferences in the presence of wheat germ agglutinin have been studied through molecular modeling and NMR spectroscopy, indicating several potential bound state conformations (Lycknert et al., 2004).

Importance in Enzyme Recognition : Research shows that none of the hydroxyl groups on the Glc-residue in β-D-GlcpNAc-(1→2)-α-D-Manp-(1→6)-β-D-Glcp-OR are crucial for its recognition by N-acetylglucosaminyltransferase-V, suggesting a specific recognition mechanism for this enzyme (Linker et al., 1993).

Applications in Enzymatic Assays : The synthesis of related tetrasaccharides and pentasaccharides, which are substrates for specific N-acetylglucosaminyltransferases, is essential for enzymatic assays that quantify enzymic conversion. This synthesis approach aids in understanding complex carbohydrate structures (Srivastava & Hindsgaul, 1992).

Enzyme Inhibitor Screening : Frontal affinity chromatography coupled to mass spectrometry has been used to determine binding constants for enzyme inhibitors, including analogs of β-D-GlcpNAc-(1→3)-D-Manp. This technique is valuable for rapid evaluation of enzyme inhibitors (Zhang et al., 2001).

Structural Investigations : Detailed structural investigations of glycopeptides, including those containing β-D-GlcpNAc-(1→3)-D-Manp, have been conducted to understand the complexity of carbohydrate units in biological systems (Conchie et al., 1983).

properties

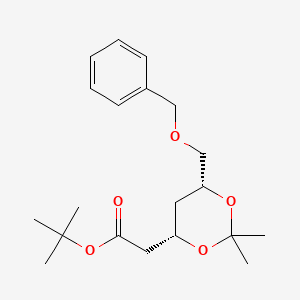

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(3S,4S,5R,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO11/c1-4(18)15-7-10(21)8(19)5(2-16)25-14(7)26-12-9(20)6(3-17)24-13(23)11(12)22/h5-14,16-17,19-23H,2-3H2,1H3,(H,15,18)/t5-,6-,7-,8-,9-,10-,11+,12+,13?,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXWNIYCPCRHGAE-DLDFRZNISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)O)CO)O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@@H]([C@H](OC([C@H]2O)O)CO)O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-O-[2-Acetamido-2-deoxy-beta-D-glucopyranosyl]-D-mannopyranose | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

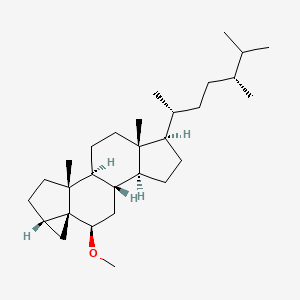

![1-(6-Bromobenzo[d][1,3]dioxol-5-yl)propan-2-one](/img/structure/B1141784.png)

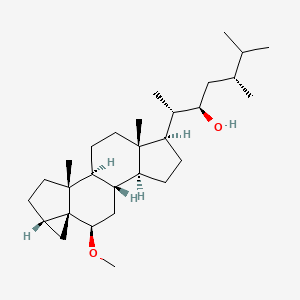

![N-[(3R,4S)-4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitrochroman-6-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B1141791.png)

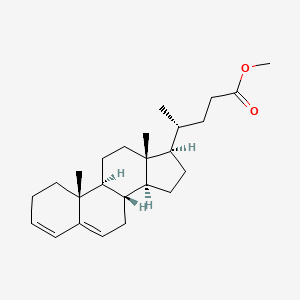

![3alpha-Hydroxy-5beta-cholan 24-oic acid N-[carboxymethyl]amide 3-sulfate disodium salt](/img/structure/B1141794.png)

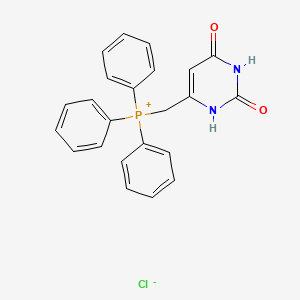

![1-[4-(2-Methoxyethenyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol](/img/structure/B1141798.png)